molecular formula C31H26ClNO4 B1660604 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate CAS No. 79782-89-1

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate

Cat. No.: B1660604
CAS No.: 79782-89-1
M. Wt: 512 g/mol
InChI Key: XLMZXJQAGUNVPV-UHFFFAOYSA-M
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Description

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C31H26ClNO4 and a molecular weight of 511.995 Da It is known for its unique structure, which includes a pyridinium core substituted with phenyl groups and a phenylethyl side chain

Chemical Reactions Analysis

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the pyridinium ion to its corresponding pyridine derivative.

    Substitution: The phenyl groups and the pyridinium core can undergo substitution reactions with various reagents, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate involves its ability to act as a photosensitizer. When exposed to light, it can transfer energy to other molecules, initiating photochemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar compounds to 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethyl side chain, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N.ClHO4/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;2-1(3,4)5/h1-20,23-24H,21-22H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMZXJQAGUNVPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507130
Record name 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79782-89-1
Record name 2,4,6-Triphenyl-1-(2-phenylethyl)pyridin-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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